molecular formula C18H16BrN3O2 B2943667 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-phenethylacetamide CAS No. 1286702-25-7

2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-phenethylacetamide

Cat. No. B2943667
CAS RN: 1286702-25-7
M. Wt: 386.249
InChI Key: WQQMFJNGKNAYLY-UHFFFAOYSA-N
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Description

The compound “2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a bromophenyl group, an oxadiazole ring, and a phenethylacetamide moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring attached to a bromophenyl group and a phenethylacetamide moiety. The exact structure would need to be confirmed through techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl group, the oxadiazole ring, and the acetamide moiety. Each of these groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .

Scientific Research Applications

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds, including ones similar to the query chemical, have shown activity against a variety of microbial species. For instance, Gul et al. (2017) reported on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and their significant antimicrobial and hemolytic activities, suggesting their potential for biological applications and further screening (Gul et al., 2017). Similarly, Parikh and Joshi (2014) focused on the synthesis of fluorine-substituted oxadiazole derivatives, demonstrating enhanced antimicrobial properties (Parikh & Joshi, 2014).

Anticancer Activity

Research into oxadiazole derivatives has also extended into potential anticancer applications. Zhang et al. (2005) discovered a novel apoptosis inducer within this class, suggesting its utility in cancer treatment due to its activity against breast and colorectal cancer cell lines (Zhang et al., 2005).

Anti-Diabetic Activity

Oxadiazole derivatives have been evaluated for their anti-diabetic potential. Nazir et al. (2018) synthesized indole-based hybrid oxadiazole scaffolds showing promising α-glucosidase inhibitory activity, indicative of their potential as antidiabetic agents (Nazir et al., 2018).

Antioxidant and Anti-Inflammatory Activities

The synthesis and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide revealed compounds with significant acetylcholinesterase inhibition and potential anti-inflammatory properties (Siddiqui et al., 2013).

Safety and Hazards

As with any chemical compound, handling “2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-phenethylacetamide” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use this compound only in a well-ventilated area .

Future Directions

The study of novel organic compounds like “2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-phenethylacetamide” is a vibrant area of research in chemistry. Future work could explore its potential applications in various fields, such as medicinal chemistry, materials science, or as an intermediate in the synthesis of other complex molecules .

properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c19-15-8-4-7-14(11-15)18-22-21-17(24-18)12-16(23)20-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQMFJNGKNAYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-phenethylacetamide

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